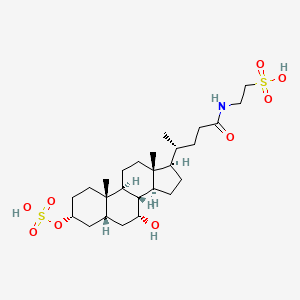

Taurochenodeoxycholate-3-sulfate

Description

Primary Synthesis Pathways of Bile Acids

The journey begins with the conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid, through two main pathways. creative-proteomics.comthemedicalbiochemistrypage.org

The primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. creative-proteomics.comthemedicalbiochemistrypage.org This process serves as a major route for cholesterol catabolism. themedicalbiochemistrypage.org Two main pathways are involved in this transformation: the classic (or neutral) pathway and the alternative (or acidic) pathway. creative-proteomics.comnih.govresearchgate.net

The classic pathway is the predominant route, accounting for approximately 90% of primary bile acid synthesis in humans. researchgate.net It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum of hepatocytes and is the rate-limiting step in this pathway. creative-proteomics.comthemedicalbiochemistrypage.orgresearchgate.net This pathway leads to the formation of both cholic acid and chenodeoxycholic acid. nih.govresearchgate.net

The alternative pathway , which is quantitatively less significant in humans, is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). themedicalbiochemistrypage.orgnih.govresearchgate.net This pathway primarily produces chenodeoxycholic acid. nih.gov While CYP27A1 is found in various tissues, the complete synthesis of bile acids occurs in the liver. themedicalbiochemistrypage.orgnih.gov

Before being secreted into the bile, the newly synthesized chenodeoxycholic acid undergoes conjugation with either the amino acid glycine (B1666218) or taurine (B1682933). researchgate.netsnmjournals.orgnih.gov This conjugation process is crucial as it increases the polarity and water solubility of the bile acid, thereby reducing its potential toxicity and enhancing its ability to form micelles for lipid digestion. snmjournals.orgnih.gov The resulting conjugated bile acids are known as bile salts. nih.gov In humans, while glycine conjugation is more common, taurine conjugation also plays a significant role. snmjournals.org The conjugation of chenodeoxycholic acid with taurine results in the formation of taurochenodeoxycholic acid. researchgate.netglpbio.com Studies have shown that chenodeoxycholic acid is efficiently and completely conjugated during its passage through the liver. nih.gov

Sulfation of Bile Acids

Sulfation represents a key detoxification pathway for bile acids, further modifying them for elimination from the body. oup.comoup.comnih.gov

Taurochenodeoxycholic acid can undergo sulfation, a process catalyzed by sulfotransferase enzymes. oup.comoup.com Specifically, the sulfation of taurochenodeoxycholic acid occurs at the 3-hydroxyl position of the steroid nucleus, resulting in the formation of taurochenodeoxycholate-3-sulfate. nih.govcontaminantdb.ca This modification significantly increases the water solubility of the molecule. oup.comoup.com

Sulfation plays a critical role in maintaining bile acid homeostasis by facilitating their elimination. oup.comoup.comnih.gov Sulfated bile acids, such as this compound, are more readily excreted in urine and feces. oup.comoup.comcapes.gov.br This is because sulfation decreases their intestinal reabsorption and enhances their renal clearance. oup.comoup.comcontaminantdb.ca The multidrug resistance protein 2 (MRP2), a transporter protein located in the canalicular membrane of hepatocytes, is involved in the efflux of sulfated bile acids into the bile. nih.gov By promoting the excretion of bile acids, sulfation helps to protect the body from the potentially toxic effects of their accumulation, particularly under cholestatic conditions. oup.comoup.comnih.gov

Under normal physiological conditions, bile acid sulfation is considered a minor metabolic pathway. contaminantdb.ca However, its importance increases significantly in the presence of cholestasis, a condition where bile flow is obstructed. contaminantdb.cacapes.gov.brnp-mrd.org During cholestasis, the proportion of sulfated bile acids in the total bile acid pool increases. contaminantdb.canp-mrd.org This shift towards sulfation is a protective mechanism to enhance the elimination of the accumulating and potentially toxic bile acids. oup.comoup.com While only a small fraction of bile acids in the blood and bile are sulfated in healthy individuals, a large percentage of bile acids found in urine are sulfated, highlighting the efficiency of this pathway for renal excretion. nih.govcapes.gov.brresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C26H45NO9S2 |

|---|---|

Molecular Weight |

579.8 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |

InChI Key |

GLVWZDCWCRWVFM-BJLOMENOSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |

Synonyms |

taurochenodeoxycholate-3-sulfate taurochenodeoxycholate-3-sulfate conjugate TCDCS |

Origin of Product |

United States |

Compound and Enzyme Information

The following tables provide a summary of the key chemical compounds and enzymes discussed in this article.

Table 1: Chemical Compounds

| Compound Name | Abbreviation | Role |

|---|---|---|

| Taurochenodeoxycholate-3-sulfate | The primary subject of this article, a sulfated and taurine-conjugated bile acid. nih.govcontaminantdb.ca | |

| Cholesterol | The precursor molecule for the synthesis of all bile acids. creative-proteomics.comthemedicalbiochemistrypage.orgnih.gov | |

| Cholic Acid | CA | A primary bile acid synthesized from cholesterol in the liver. creative-proteomics.comresearchgate.net |

| Chenodeoxycholic Acid | CDCA | A primary bile acid synthesized from cholesterol in the liver. creative-proteomics.comresearchgate.net |

| Taurochenodeoxycholic Acid | TCDCA | The taurine-conjugated form of chenodeoxycholic acid. researchgate.netglpbio.com |

| Glycine (B1666218) | An amino acid that can be conjugated to bile acids. researchgate.netsnmjournals.orgnih.gov |

Table 2: Enzymes

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | The rate-limiting enzyme in the classic pathway of bile acid synthesis. creative-proteomics.comthemedicalbiochemistrypage.orgresearchgate.net |

| Sterol 27-hydroxylase | CYP27A1 | The initiating enzyme in the alternative pathway of bile acid synthesis. themedicalbiochemistrypage.orgnih.govresearchgate.net |

An in-depth examination of the chemical compound this compound, this article explores its metabolic journey, from its biosynthesis to its circulation and further transformations within the body.

Cellular and Molecular Transport Mechanisms of Taurochenodeoxycholate 3 Sulfate

Hepatic Uptake Systems

The initial step in the hepatic clearance of taurochenodeoxycholate-3-sulfate from the portal blood is its uptake into hepatocytes. This process is primarily mediated by specific solute carrier (SLC) transporters located on the basolateral membrane.

The Sodium-Dependent Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the principal transporter responsible for the uptake of conjugated bile salts from the blood into the liver. researchgate.net This protein is exclusively expressed on the basolateral membrane of hepatocytes and plays a crucial role in the enterohepatic circulation of bile acids. nih.gov NTCP is an electrogenic transporter that cotransports two sodium ions with one molecule of a monovalent bile salt, utilizing the sodium gradient as a driving force. nih.gov

NTCP exhibits a broad substrate specificity, transporting a variety of conjugated bile acids and sulfated compounds. nih.gov Research has specifically demonstrated that this compound is a substrate for this transporter. In studies using isolated rat hepatocytes, the uptake of this compound was found to be a carrier-mediated process. nih.gov The affinity of NTCP for this sulfated and conjugated bile acid is reflected in its kinetic parameters.

In addition to NTCP, the Organic Anion Transporting Polypeptides, specifically OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3), are significant contributors to the hepatic uptake of bile acids. solvobiotech.comresearchgate.net These transporters are also located on the basolateral membrane of hepatocytes and mediate the sodium-independent uptake of a wide range of endogenous and exogenous compounds, including bile acids. solvobiotech.comresearchgate.net

Both OATP1B1 and OATP1B3 have been shown to transport sulfated bile acids. nih.govnih.gov Studies have demonstrated that sulfated bile acid conjugates, such as glycochenodeoxycholic acid 3-O-sulfate (GCDCA-S) and glycodeoxycholic acid 3-O-sulfate (GDCA-S), are substrates for both OATP1B1 and OATP1B3. nih.gov Furthermore, research indicates that human OATP1B1 can transport sulfated bile acids and their salts with notable efficiency, even showing a preference for sulfated derivatives over their non-sulfated counterparts. nih.govsolvobiotech.com While direct kinetic data for this compound transport by OATP1B1 and OATP1B3 is not detailed in the provided information, the established substrate specificity of these transporters for other sulfated bile acids strongly suggests their involvement in the hepatic uptake of this compound. nih.govnih.gov The uptake of sulfated bile acids by plated human hepatocytes is significantly inhibited by rifampicin, a selective inhibitor of OATP1B1 and OATP1B3, further supporting the role of these transporters. nih.gov

The hepatic uptake of this compound is characterized by being a saturable and energy-dependent process. nih.gov This indicates that the transport is not due to simple diffusion but is mediated by a finite number of transporter proteins that can become saturated at high substrate concentrations.

The saturability of uptake is demonstrated by the Michaelis-Menten kinetics observed in transport studies. For this compound, a specific apparent Michaelis constant (Km) and maximum velocity (Vmax) have been determined in isolated rat hepatocytes, which are indicative of a carrier-mediated system. nih.gov

The energy dependence of this process is evident from studies showing that the uptake is inhibited by metabolic inhibitors such as 2,4-dinitrophenol and is significantly reduced at lower temperatures. nih.gov Furthermore, the sodium-dependent nature of transport via NTCP inherently links the uptake to the cellular energy state, as the sodium gradient is maintained by the energy-requiring Na+/K+-ATPase pump. nih.gov

The chemical modifications of bile acids, specifically conjugation with amino acids like taurine (B1682933) and sulfation, have a significant impact on their interaction with hepatic uptake transporters. Both conjugation and sulfation generally increase the hydrophilicity of the bile acid molecule.

A study on the hepatic uptake of chenodeoxycholic acid and its derivatives in isolated rat hepatocytes revealed that both conjugation with taurine and sulfation at the 3-position led to a decrease in the apparent Km value. nih.gov A lower Km value signifies a higher affinity of the transporter for its substrate. This suggests that the modifications enhance the binding of the bile acid to the transport protein. However, these modifications also resulted in a lower Vmax, indicating a reduced maximal transport velocity. nih.gov

Interactive Data Table: Kinetic Parameters of Chenodeoxycholic Acid Derivatives in Rat Hepatocytes nih.gov

| Compound | Apparent Km (μmol/L) | Apparent Vmax (nmol/mg protein per min) |

| Chenodeoxycholic acid (saturable component) | 33 ± 6.4 | 4.8 ± 0.6 |

| Taurochenodeoxycholic acid | 11.1 ± 2.0 | 3.1 ± 0.5 |

| Chenodeoxycholic acid-3-sulfate | 6.1 ± 0.9 | 2.3 ± 0.4 |

| This compound | 5.0 ± 0.7 | 0.9 ± 0.15 |

Data represents mean ± S.D.

This data illustrates that the combined effect of taurine conjugation and 3-sulfation in this compound results in the highest affinity (lowest Km) for the hepatic uptake system among the tested compounds, albeit with the lowest maximal transport capacity.

Efflux and Secretion Mechanisms

Once inside the hepatocyte, this compound must be secreted into the bile canaliculus for elimination. This efflux is an active, energy-dependent process mediated by specific ATP-binding cassette (ABC) transporters located on the canalicular membrane.

The primary transporter responsible for the canalicular secretion of monovalent conjugated bile salts is the Bile Salt Export Pump (Bsep), encoded by the ABCB11 gene. nih.govbioivt.com Bsep is a member of the ABC transporter superfamily and plays a rate-limiting role in bile formation. mdpi.com It actively pumps bile salts from the hepatocyte into the bile against a steep concentration gradient, a process fueled by ATP hydrolysis. nih.gov

Bsep exhibits a high affinity and selectivity for conjugated bile salts, with a particular preference for taurine-conjugated forms. nih.gov Taurochenodeoxycholate is a known high-affinity substrate for Bsep. nih.gov The transport of bile salts by Bsep is crucial for driving bile flow and maintaining the enterohepatic circulation. mdpi.com Impairment of Bsep function, either through genetic mutations or drug-induced inhibition, can lead to the accumulation of cytotoxic bile salts within the hepatocyte and result in cholestatic liver injury. researchgate.netbioivt.com

Multidrug Resistance Proteins (MRPs/ABCC family) in Bile Acid Transport

The transport of this compound across cellular membranes is significantly mediated by members of the Multidrug Resistance Protein (MRP) family, which belong to the larger ATP-binding cassette (ABC) transporter superfamily. Specifically, MRP2 (ABCC2) and MRP3 (ABCC3) have been identified as key transporters for this sulfated bile acid.

MRP2 is primarily located on the apical membrane of hepatocytes and enterocytes, playing a crucial role in the biliary and intestinal excretion of various compounds, including bile acid conjugates. Studies have shown that MRP2 is responsible for the ATP-dependent transport of this compound. In experimental models using canalicular membrane vesicles, the uptake of this compound was observed in vesicles from normal rats but was absent in those from rats with a hereditary defect in Mrp2 function. This demonstrates the essential role of MRP2 in the primary active transport of this sulfated bile acid into bile.

MRP3, on the other hand, is typically found on the basolateral membrane of hepatocytes and enterocytes. Its expression is often upregulated during cholestatic conditions. Research has demonstrated that rat Mrp3 can mediate the ATP-dependent uptake of this compound. The transport efficiency of Mrp3 for various bile salts was found to be in the order of taurolithocholate-3-sulfate > this compound > taurocholate > glycocholate. While human MRP3 also transports bile salts, it does so with a lower affinity compared to its rat counterpart. The basolateral localization of MRP3 suggests its role in the efflux of bile acids from the liver back into the systemic circulation, which can be a protective mechanism during periods of high intracellular bile acid concentrations.

Interestingly, while both MRP2 and the Bile Salt Export Pump (BSEP) are involved in biliary bile acid excretion, they exhibit different substrate specificities. This compound is a substrate for MRP2 but not for BSEP. This specificity underscores the importance of the MRP transporters in handling sulfated bile acids.

The table below summarizes the key characteristics of MRP2 and MRP3 in the transport of this compound.

| Transporter | Family | Cellular Localization | Function in this compound Transport |

| MRP2 | ABCC2 | Apical membrane of hepatocytes and enterocytes | Mediates ATP-dependent transport into bile and the intestinal lumen. |

| MRP3 | ABCC3 | Basolateral membrane of hepatocytes and enterocytes | Mediates ATP-dependent efflux from the cell into the bloodstream, particularly during cholestasis. |

Role of Sulfation in Facilitating Efflux and Excretion

Sulfation is a critical detoxification pathway for bile acids, significantly altering their physicochemical properties to facilitate their elimination from the body. The addition of a sulfate (B86663) group to taurochenodeoxycholate to form this compound increases its water solubility and reduces its intestinal reabsorption, thereby promoting both fecal and urinary excretion. This metabolic modification is particularly important under cholestatic conditions, where the normal enterohepatic circulation of bile acids is impaired.

The enhanced elimination of sulfated bile acids is a multi-faceted process:

Increased Aqueous Solubility: Sulfation makes the bile acid molecule more hydrophilic, which facilitates its transport in aqueous environments like bile and urine.

Reduced Intestinal Reabsorption: The presence of the sulfate group significantly decreases the uptake of the bile acid by the ileal bile salt transport system. This leads to a greater proportion of the bile acid passing through the small intestine and being excreted in the feces.

Enhanced Renal Clearance: Sulfated bile acids are more efficiently cleared by the kidneys compared to their non-sulfated counterparts. This is due to a combination of reduced hepatic extraction and potentially active tubular secretion.

Detoxification: Sulfation renders bile acids less toxic. This is a crucial protective mechanism, as high concentrations of non-sulfated bile acids can be damaging to cell membranes.

The following table outlines the key effects of sulfation on the physicochemical and biological properties of taurochenodeoxycholate.

| Property | Taurochenodeoxycholate | This compound |

| Water Solubility | Lower | Higher |

| Intestinal Absorption | High | Markedly Decreased |

| Renal Excretion | Minimal | Enhanced |

| Toxicity | Higher | Lower |

Intestinal Transport

The process of sulfation profoundly impacts the intestinal transport of taurochenodeoxycholate, primarily by reducing its absorption in the ileum. The primary mechanism for active bile salt reabsorption in the terminal ileum is the apical sodium-dependent bile salt transporter (ASBT). Research has demonstrated that sulfation of taurochenodeoxycholate to this compound markedly diminishes its uptake by this transport system.

In vivo studies using ileal perfusions have shown a significant decrease in the transport of this compound compared to its non-sulfated form. This inhibition of active transport means that a larger fraction of the sulfated bile acid remains within the intestinal lumen, destined for fecal excretion. This supports the concept of sulfation as a key metabolic pathway for enhancing the elimination of bile salts from the body.

The table below summarizes the comparative intestinal transport characteristics of taurochenodeoxycholate and its sulfated form.

| Transport Mechanism | Taurochenodeoxycholate | This compound |

| Ileal Active Transport (ASBT) | High affinity | Markedly decreased affinity |

| Jejunal Passive Flux | Higher | Lower |

The Organic Solute Transporter alpha-beta (OSTα-OSTβ) is a heteromeric transporter located on the basolateral membrane of enterocytes, as well as hepatocytes and renal epithelial cells. It plays a crucial role in the efflux of bile acids from these cells into the portal blood or systemic circulation. OSTα-OSTβ functions as a bidirectional, facilitative transporter, driven by the substrate concentration gradient.

While specific transport kinetics for this compound by OSTα-OSTβ are not extensively detailed in the available literature, the transporter is known to handle a broad range of bile acids and other steroid hormones. Kinetic studies have shown that OSTα/β preferentially transports more hydrophobic conjugated bile acids, with a transport order of taurochenodeoxycholate > glycochenodeoxycholate > taurocholate > glycocholate. The expression of OSTα-OSTβ is induced by high concentrations of bile acids, suggesting its importance in protecting enterocytes from bile acid overload.

Given its function in exporting bile acids from the enterocyte, it is plausible that OSTα-OSTβ is involved in the transport of any reabsorbed this compound across the basolateral membrane and into the portal circulation.

The basolateral membrane of the enterocyte contains several transporters that are responsible for the efflux of absorbed substances into the portal circulation. For bile acids, including potentially reabsorbed this compound, the primary basolateral efflux transporter is the Organic Solute Transporter alpha-beta (OSTα-OSTβ).

In addition to OSTα-OSTβ, members of the Multidrug Resistance Protein (MRP) family are also present on the basolateral membrane of enterocytes and contribute to the efflux of various compounds. Specifically, MRP3 (ABCC3) has been identified as a basolateral transporter that can handle bile acid conjugates. While its primary role is often associated with hepatic efflux during cholestasis, its presence in the intestine suggests a potential role in the basolateral transport of bile acids that have been taken up by the enterocyte.

Therefore, the basolateral transport of any this compound that has crossed the apical membrane of the enterocyte is likely mediated by a combination of OSTα-OSTβ and MRP3.

Receptor Interactions and Intracellular Signaling Pathways Mediated by Taurochenodeoxycholate 3 Sulfate

Nuclear Receptor Modulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Several members of this family, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR), are recognized as key sensors of bile acid levels, playing pivotal roles in cellular and metabolic regulation. nih.govphysiology.orgmdpi.com

The Farnesoid X Receptor (FXR) is a central regulator of bile acid, lipid, and glucose metabolism. nih.govnih.gov It is activated by various bile acids, with the primary bile acid chenodeoxycholic acid (CDCA) being its most potent natural ligand. physiology.orgnih.gov Conjugated bile acids, which are more prevalent in the enterohepatic circulation, also function as FXR agonists. nih.gov Specifically, the taurine (B1682933) conjugate of CDCA, taurochenodeoxycholic acid (TCDCA), has been shown to activate the FXR signaling axis. nih.gov

Taurochenodeoxycholate-3-sulfate is the 3-sulfated derivative of TCDCA. ontosight.ai The process of sulfation increases the water solubility of bile acids, which facilitates their renal excretion, particularly during cholestasis. contaminantdb.ca This structural modification generally reduces the efficiency of receptor interaction compared to the non-sulfated parent compounds.

Upon activation by bile acids, FXR orchestrates a comprehensive transcriptional response to maintain bile acid homeostasis and protect the liver from bile acid toxicity. physiology.orgbuffalo.edu This is achieved through a multi-organ feedback system:

Regulation of Bile Acid Synthesis: In the intestinal cells, activated FXR induces the expression of Fibroblast Growth Factor 19 (FGF19). physiology.org FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor (FGFR4) on hepatocytes. This binding event initiates a signaling cascade that suppresses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the classical pathway of bile acid synthesis. physiology.orgyoutube.com

Promotion of Bile Acid Transport: Within hepatocytes, FXR directly increases the expression of the Bile Salt Export Pump (BSEP), a key transporter located on the canalicular membrane that is responsible for secreting bile acids from the liver into the bile. nih.govyoutube.com

Beyond metabolic control, FXR also possesses significant anti-inflammatory properties. Studies have shown that activated FXR can downregulate the expression of pro-inflammatory genes. youtube.com This helps to maintain the integrity of the intestinal epithelial barrier and control bacterial overgrowth, thereby preventing inflammation. youtube.com

PXR and CAR are additional nuclear receptors that function as xenobiotic sensors, regulating the detoxification and elimination of foreign chemicals, as well as endogenous molecules like bile acids. nih.govmdpi.com While FXR is primarily activated by primary bile acids, PXR and CAR can be activated by other bile acids, such as the secondary bile acid lithocholic acid (LCA). nih.govmdpi.com

Activation of PXR and CAR induces the expression of a suite of genes involved in drug and bile acid metabolism, including:

Phase I detoxification enzymes (e.g., Cytochrome P450s like CYP3A). nih.gov

Phase II conjugation enzymes. nih.gov

Phase III transporters (e.g., Multidrug Resistance-Associated Proteins, MRPs) that facilitate the efflux of metabolites. mdpi.comnih.gov

This coordinated response enhances the metabolism, conjugation, and subsequent elimination of potentially toxic bile acids. nih.gov The interplay is complex, as PXR and CAR activation can also influence the expression of bile acid synthesis enzymes. nih.govmdpi.com

| Receptor | Primary Bile Acid Activators | Key Functions of Activation |

|---|---|---|

| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid (CDCA), Taurochenodeoxycholic acid (TCDCA) physiology.orgnih.govnih.gov | Suppresses bile acid synthesis (via FGF19 pathway), increases bile acid efflux (BSEP induction), modulates inflammation. physiology.orgnih.govyoutube.com |

| Pregnane X Receptor (PXR) | Lithocholic acid (LCA), Deoxycholic acid (DCA) nih.govmdpi.com | Induces detoxification enzymes (Phase I/II) and transporters for bile acid elimination. nih.govnih.gov |

| Constitutive Androstane Receptor (CAR) | Lithocholic acid (LCA) nih.gov | Induces detoxification enzymes and transporters; regulates bile acid uptake and efflux. nih.govmdpi.com |

G Protein-Coupled Receptor Activation

In addition to entering the cell to activate nuclear receptors, bile acids can signal from the cell surface by binding to G protein-coupled receptors (GPCRs). The most well-characterized of these is the Takeda G protein-coupled receptor 5 (TGR5).

TGR5 is a cell membrane receptor that is activated by several different bile acids. nih.govnih.gov Lithocholic acid (LCA) is its most potent endogenous agonist. mdpi.com Research has conclusively demonstrated that taurochenodeoxycholic acid (TCDCA), the direct precursor to this compound, is an effective TGR5 agonist. mdpi.comnih.govresearchgate.net Studies using cell lines engineered to express TGR5 have shown that treatment with TCDCA leads to the specific activation of the receptor. mdpi.comresearchgate.net

The binding of a ligand such as TCDCA to TGR5 initiates a cascade of intracellular events. TGR5 is primarily coupled to a stimulatory G-alpha protein (Gαs). nih.govmdpi.com Upon receptor activation, Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov This results in a rapid and significant increase in intracellular cAMP levels. nih.govmdpi.com

This increase in cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various target proteins to elicit cellular responses. nih.govresearchgate.net Another consequence of potent agonist binding is the internalization of the TGR5 receptor from the cell surface into the cytoplasm, a common mechanism for regulating GPCR signaling. mdpi.comfrontiersin.org

| Receptor | Bile Acid Activator | Primary Signaling Consequences |

|---|---|---|

| Takeda G Protein-Coupled Receptor 5 (TGR5) | Taurochenodeoxycholic acid (TCDCA) mdpi.comnih.gov | Activation of Gαs-protein, increased intracellular cAMP, activation of Protein Kinase A (PKA), receptor internalization. nih.govmdpi.comresearchgate.net |

Kinase Signaling Cascades

The intracellular signaling events initiated by taurochenodeoxycholate (TCDC), the non-sulfated form of this compound, are complex and involve the activation of several key kinase cascades. These pathways play crucial roles in determining cellular outcomes, ranging from survival and proliferation to apoptosis and inflammation.

Phosphatidylinositol 3-kinase (PI3K)-Dependent Signaling Activation by Taurochenodeoxycholate

Research has identified that certain hydrophobic bile acids, such as taurochenodeoxycholate (TCDC), can activate pro-survival pathways to counteract their inherent toxicity. nih.gov One of the central mechanisms is the activation of Phosphatidylinositol 3-kinase (PI3K). In the bile acid-transporting McNtcp.24 rat hepatoma cell line, TCDC was observed to stimulate PI3K activity, a response not seen with the glycine (B1666218) conjugate of chenodeoxycholate (GCDC), which is known to induce hepatocyte apoptosis. nih.gov

This activation of PI3K is critical for cell survival. nih.gov Experimental inhibition of PI3K rendered TCDC cytotoxic, demonstrating that the PI3K pathway is essential for mitigating the toxic effects of this bile acid. Conversely, constitutive activation of PI3K could render the typically toxic GCDC non-toxic. nih.gov Further studies in intact perfused rat livers confirmed that TCDC activates a PI3K-mediated survival pathway. nih.gov Inhibition of PI3K in this model enhanced TCDCA-induced liver injury and apoptosis, suggesting that TCDC actively blocks its own toxic potential through this signaling cascade. nih.gov This PI3K-dependent signaling appears to be a key differentiator between the cellular effects of various bile acid species. nih.govnih.gov

Table 1: Effect of PI3K Modulation on Bile Acid Cytotoxicity

| Bile Acid | Experimental Condition | Cell/Tissue Model | Outcome | Reference |

|---|---|---|---|---|

| Taurochenodeoxycholate (TCDC) | PI3K Inhibition | McNtcp.24 rat hepatoma cells | Increased cytotoxicity | nih.gov |

| Glycochenodeoxycholate (GCDC) | Constitutive PI3K Activation | McNtcp.24 rat hepatoma cells | Became non-toxic | nih.gov |

| Taurochenodeoxycholic acid (TCDCA) | PI3K Inhibition (Wortmannin) | Perfused rat liver | Enhanced liver injury and apoptosis | nih.gov |

Activation of Atypical Protein Kinase C Isoform Zeta (PKCζ)

Downstream of PI3K, TCDC specifically activates the atypical protein kinase C isoform zeta (PKCζ). nih.gov While both Akt and PKCζ are known effectors in PI3K-dependent survival signaling, studies have shown that TCDC treatment leads to the activation of PKCζ, but not Akt. nih.gov

The activation of PKCζ is a necessary step in the TCDC-induced survival cascade. nih.gov In experiments where PKCζ was inhibited, TCDC was converted into a cytotoxic agent. Conversely, the overexpression of wild-type PKCζ was sufficient to block apoptosis induced by the toxic bile acid GCDC. nih.gov This positions PKCζ as a critical mediator of the anti-apoptotic signals initiated by TCDC. In quiescent primary rat hepatic stellate cells, hydrophobic bile acids, including taurochenodeoxycholate, were found to induce the formation of reactive oxygen species (ROS) in a manner sensitive to the inhibition of PKCζ, linking this kinase to upstream events of receptor activation. nih.gov

Nuclear Factor KappaB (NF-κB) Activation

The pro-survival signaling cascade initiated by TCDC, acting through PI3K and PKCζ, ultimately converges on the activation of the transcription factor Nuclear Factor KappaB (NF-κB). nih.gov It has been demonstrated that TCDC activates NF-κB in a manner that is dependent on both PI3K and PKCζ. nih.gov

The activation of NF-κB is essential for preventing the cytotoxic effects of TCDC. When NF-κB activation was blocked through the use of an IκB super-repressor, TCDC became cytotoxic to hepatoma cells. nih.gov This finding underscores the importance of the entire PI3K/PKCζ/NF-κB signaling axis in mediating the survival effects of TCDC, which allows cells to withstand exposure to this hydrophobic bile acid. nih.gov In a more general context of bile acid-induced pathology, such as taurocholate-induced pancreatitis, NF-κB activation in macrophages is a key event, and its inhibition can improve survival, highlighting the central role of this transcription factor in response to bile acid stress. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Activation and Downstream Signaling (e.g., ERK1/2) in Hepatic Stellate Cells

In the context of liver fibrosis, hepatic stellate cells (HSCs) are key effector cells. Hydrophobic bile acids, including taurochenodeoxycholate, have been shown to activate the Epidermal Growth Factor Receptor (EGFR) in quiescent primary rat HSCs. nih.gov This activation is not direct but is mediated by the Src family kinase, Yes. nih.gov

Upon activation by taurochenodeoxycholate, the EGFR triggers downstream signaling pathways, notably the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov This EGFR-ERK1/2 signaling axis stimulates the proliferation of HSCs, a critical event in the progression of liver fibrosis. nih.gov Interestingly, this proliferative signal is distinct from apoptotic pathways and appears to be the primary response in the absence of other stress signals. nih.gov

Role of Reactive Oxygen Species (ROS) in Signaling Activation

The activation of EGFR by taurochenodeoxycholate in hepatic stellate cells is dependent on the generation of Reactive Oxygen Species (ROS). nih.gov Studies have shown that hydrophobic bile acids induce the formation of ROS through a mechanism involving the phosphorylation of the NADPH oxidase subunit p47phox. nih.gov

This ROS production is a critical upstream event for EGFR activation. The generation of ROS was found to be sensitive to the inhibition of acidic sphingomyelinase, NADPH oxidases, and PKCζ. nih.gov Crucially, any intervention that prevented the bile acid-induced formation of ROS also blocked the subsequent phosphorylation of Yes and EGFR. nih.gov This demonstrates that ROS are not merely byproducts of cellular stress but act as essential second messengers in the signaling cascade initiated by taurochenodeoxycholate, linking membrane events to the activation of intracellular kinase pathways. nih.gov At physiological levels, ROS are known to be essential for many cellular processes, activating signaling pathways such as mitogen-activated protein kinases (MAPKs) and PI3K/Akt. nih.gov

c-Jun N-terminal Kinase (JNK) Pathway Modulation

The modulation of the c-Jun N-terminal Kinase (JNK) pathway by taurochenodeoxycholate appears to be context-dependent. In the signaling cascade leading to the proliferation of hepatic stellate cells, taurolithocholate 3-sulfate-induced EGFR activation led to the stimulation of ERK1/2, but not JNK. nih.gov

However, the JNK pathway can play a decisive role in shifting the cellular response from proliferation to apoptosis. nih.gov When a JNK signal was co-administered with the bile acid (e.g., through hydrogen peroxide), the activated EGFR was shown to associate with the death receptor CD95, leading to apoptosis. nih.gov In studies with other bile acids like taurolithocholic acid-3 sulfate (B86663) (TLCS), JNK activation was identified as a key step for inducing apoptosis by promoting the trafficking of CD95 to the cell surface. nih.gov This suggests that while taurochenodeoxycholate itself may not be a primary activator of JNK, the status of the JNK pathway is a critical determinant of the ultimate cellular fate in response to bile acid exposure. nih.govnih.gov

Table 2: Summary of Kinase Signaling Pathways Activated by Taurochenodeoxycholate

| Pathway Component | Upstream Activator | Downstream Effect | Cell Type | Outcome | Reference |

|---|---|---|---|---|---|

| PI3K | Taurochenodeoxycholate | PKCζ, NF-κB | McNtcp.24 rat hepatoma | Cell Survival | nih.gov |

| PKCζ | PI3K | NF-κB | McNtcp.24 rat hepatoma | Cell Survival | nih.gov |

| NF-κB | PKCζ | Gene Transcription | McNtcp.24 rat hepatoma | Cell Survival | nih.gov |

| EGFR | ROS/Yes | ERK1/2 | Rat Hepatic Stellate Cells | Proliferation | nih.gov |

| ROS | NADPH Oxidase/PKCζ | Yes/EGFR | Rat Hepatic Stellate Cells | EGFR Activation | nih.gov |

| JNK | Co-stimulants (e.g., H₂O₂) | CD95-mediated Apoptosis | Rat Hepatic Stellate Cells | Apoptosis | nih.gov |

Cellular Responses Elicited by this compound

The cellular effects of sulfated bile acids are complex and cell-type specific, often involving the modulation of critical signaling pathways that govern cell fate, including survival, apoptosis, and activation.

Research on the direct effects of this compound on hepatocytes is limited; however, studies using the structurally similar compound Taurolithocholate-3-sulfate (TLCS) provide significant insights into the pro-apoptotic signaling initiated by such sulfated bile acids in these cells.

In cultured rat hepatocytes, TLCS has been shown to induce apoptosis. nih.gov This process is mediated by the sustained activation of several mitogen-activated protein (MAP) kinases, including JNK, p38-MAPK, and ERKs. nih.gov Concurrently, TLCS leads to the dephosphorylation of protein kinase B (PKB), a key component of pro-survival signaling, and the activation of initiator caspase-8 and executioner caspase-3. nih.gov Furthermore, TLCS promotes the trafficking of the death receptors CD95 and TRAIL receptor-2 to the plasma membrane, sensitizing the cell to apoptotic stimuli. nih.gov

Interestingly, the apoptotic effects of TLCS can be counteracted by cyclic AMP (cAMP). nih.gov The presence of cAMP shifts the sustained MAP kinase activation to a transient one and prevents the dephosphorylation of PKB. nih.gov The inhibitory effects of cAMP on TLCS-induced apoptosis are complex, involving both protein kinase A (PKA)-dependent and -independent mechanisms. nih.gov For instance, PKA is required to block the trafficking of the CD95 death receptor to the cell surface, but not that of the TRAIL receptor-2. nih.gov

This contrasts with the effects of the non-sulfated taurine conjugate, Taurochenodeoxycholate (TCDC), which has been observed to activate a phosphatidylinositol 3-kinase (PI3K)-dependent survival pathway in hepatoma cells, highlighting the critical role of sulfation in modulating the biological activities of bile acids.

Table 1: Signaling Pathways in Hepatocytes Modulated by Taurolithocholate-3-sulfate (TLCS)

| Signaling Pathway/Component | Effect of TLCS | Modulated by cAMP | Reference |

| MAP Kinases (JNK, p38, ERK) | Sustained Activation | Activation becomes transient | nih.gov |

| Protein Kinase B (PKB/Akt) | Dephosphorylation (Inactivation) | Dephosphorylation is prevented | nih.gov |

| Caspase-8 | Activation | Activation is inhibited | nih.gov |

| Caspase-3 | Activation | Activation is inhibited | nih.gov |

| CD95 Receptor | Increased trafficking to plasma membrane | Trafficking is inhibited (PKA-dependent) | nih.gov |

| TRAIL Receptor-2 | Increased trafficking to plasma membrane | Trafficking is inhibited (PKA-independent) | nih.gov |

Hepatic stellate cell (HSC) activation is a critical event in the progression of liver fibrosis. While various bile acids are known to be profibrogenic and can stimulate HSC proliferation, specific research findings detailing the direct impact of this compound on HSC activity are not available in the reviewed literature. nih.gov

Studies on other bile acids, such as Taurocholic acid (TCA), have shown that they can activate quiescent HSCs, promoting proliferation, migration, and the production of extracellular matrix proteins. nih.govnih.gov This activation by TCA is mediated through the S1PR2/p38 MAPK/YAP signaling pathway. nih.govnih.gov General studies also indicate that bile acids can induce HSC proliferation via activation of the epidermal growth factor receptor (EGFR). nih.gov However, without direct experimental evidence, it remains unknown whether this compound shares these properties or has a different effect on HSCs.

The reflux of bile acids into the pancreatic duct is a proposed mechanism for the initiation of acute pancreatitis, where aberrant calcium signaling in pancreatic acinar cells plays a key pathogenic role. nih.gov While direct studies on this compound are scarce, extensive research on the closely related Taurolithocholic acid-3-sulfate (TLCS) demonstrates its potent effects on acinar cell calcium homeostasis.

TLCS is a non-detergent bile acid that causes a sustained rise in cytosolic calcium concentration ([Ca2+]i) in pancreatic acinar cells. nih.govnih.gov This elevation of intracellular calcium is a critical trigger for acinar cell injury. nih.gov The primary mechanism involves the release of calcium from internal stores. nih.gov Specifically, TLCS induces both global calcium oscillations and localized calcium signals that are concentrated in the apical (secretory granule) region of the acinar cells. nih.govnih.gov This calcium release can be triggered even in the absence of extracellular calcium, confirming its origin from intracellular reservoirs. nih.gov

The pathological increase in cytosolic Ca2+ induced by TLCS has significant downstream consequences. It leads to the activation of the calcium-dependent phosphatase, calcineurin. nih.gov Activated calcineurin is a key mediator of bile acid-induced pancreatic injury, contributing to the intra-acinar activation of digestive enzymes and cell death. nih.gov Chelating intracellular calcium or inhibiting calcineurin has been shown to prevent TLCS-induced acinar cell injury. nih.gov

Table 2: Effects of Taurolithocholic Acid-3-Sulfate (TLCS) on Pancreatic Acinar Cells

| Cellular Response | Mechanism/Effect | Downstream Consequence | Reference |

| Intracellular Calcium ([Ca2+]i) | Induces sustained elevation by releasing Ca2+ from internal stores. nih.govnih.govnih.gov | Causes global and localized apical Ca2+ oscillations. nih.govnih.gov | Triggers pathological signaling cascades. nih.gov |

| Calcineurin Activation | Activated by the sustained rise in [Ca2+]i. nih.gov | Mediates acinar cell injury and death. nih.gov | Contributes to the pathogenesis of biliary pancreatitis. nih.gov |

| Cellular Injury | Caused by aberrant Ca2+ signaling and calcineurin activation. nih.gov | Leads to intra-acinar enzyme activation and cell death. nih.gov | Inhibition of calcineurin or Ca2+ prevents injury. nih.gov |

Analytical Methodologies for the Quantification of Taurochenodeoxycholate 3 Sulfate

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become the cornerstone for the sensitive and specific detection and quantification of bile acids, including taurochenodeoxycholate-3-sulfate. The ability of MS to distinguish between structurally similar bile acid isomers and to provide information on their conjugation and sulfation status makes it an indispensable tool in metabolomics research.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like bile acids. In the context of this compound, ESI-MS is instrumental for its initial detection and structural characterization. A key feature of the ESI-MS analysis of sulfated bile acids is their propensity to form multiply charged ions in the negative ion mode.

Research has shown that sulfated tauro- (B3326473) and glycodihydroxycholic acids, with this compound being a principal component, predominantly generate doubly charged negative ions [M-2H]²⁻. nih.govnih.gov This characteristic is a direct consequence of the two acidic protons on the taurine (B1682933) and sulfate (B86663) groups. The formation of these doubly charged ions is a distinctive feature that can be leveraged for the specific detection of this class of bile acids in complex biological samples like urine. nih.govnih.gov

For robust and accurate quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow for this compound, the compound is first separated from other bile acids and matrix components on an LC column. Subsequently, it enters the mass spectrometer where it is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signature for the analyte.

The analysis is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govthermofisher.com This allows for the simultaneous quantification of multiple bile acids in a single run. The negative ion mode is preferred for the analysis of sulfated and conjugated bile acids due to the presence of the acidic sulfate and taurine moieties. nih.gov Optimized MS parameters are crucial for achieving maximal signal response.

Table 1: Illustrative LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | ~2.0 kV |

| Cone Voltage | ~60 V |

| Source Temperature | ~150 °C |

| Desolvation Temperature | ~600 °C |

| Cone Gas Flow | ~50 L/h |

| Desolvation Gas Flow | ~1000 L/h |

| Collision Gas | Argon |

Note: These parameters are illustrative and require optimization for specific instruments and methods. nih.gov

For the specific detection of this compound, the MRM transition would involve selecting its precursor ion and monitoring for a specific product ion. The fragmentation of the taurine conjugate typically yields a characteristic product ion at m/z 80.0, corresponding to the [SO3]⁻ fragment from the taurine moiety, while the sulfate group can also produce a characteristic fragment. nih.gov

To ensure the accuracy and precision of quantitative LC-MS/MS analysis, the use of stable isotope-labeled internal standards (SIL-ISs) is essential. nih.govscispace.comacanthusresearch.com SIL-ISs are analogues of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These standards exhibit nearly identical chemical and physical properties to the analyte, including chromatographic retention time and ionization efficiency. scispace.com

By adding a known amount of a SIL-IS for this compound (e.g., a deuterated or ¹³C-labeled version) to the sample prior to processing, any variability in sample preparation, injection volume, and matrix effects can be effectively normalized. nih.govacanthusresearch.com This is because the SIL-IS experiences the same variations as the endogenous analyte. The ratio of the signal from the analyte to the signal from the SIL-IS is then used for quantification, leading to more reliable and reproducible results. scispace.com Several deuterated and ¹³C-labeled bile acids are commercially available and can be used as internal standards in metabolomics studies. medchemexpress.comnih.gov

As mentioned previously, a hallmark of the ESI-MS analysis of this compound is the formation of doubly charged negative ions. nih.govnih.gov Specifically, the [M-2H]²⁻ ion at a mass-to-charge ratio (m/z) of 288.6 is a prominent feature in the mass spectra of urinary samples containing this compound. nih.govnih.gov The detection and measurement of this specific ion can serve as a highly selective screening tool. nih.govnih.gov The presence of two acidic functional groups, the sulfonic acid of the taurine conjugate and the sulfate ester, facilitates the loss of two protons, leading to the formation of this doubly charged species. The intensity of this ion can be quantitatively measured and has been shown to be particularly useful in clinical research, such as in the screening for certain neonatal cholestatic conditions. nih.govnih.gov

Chromatographic Separations

The complexity of the bile acid pool in biological samples, which includes numerous isomers and conjugates, necessitates an efficient separation step prior to mass spectrometric analysis. High-performance liquid chromatography (HPLC) is the most commonly employed technique for this purpose.

The goal of optimizing LC conditions is to achieve baseline separation of this compound from other structurally similar bile acids, particularly its isomers. Reversed-phase chromatography is the most common approach for bile acid separation. nih.govresearchgate.netsigmaaldrich.com

Several factors are critical in the optimization of the chromatographic method:

Stationary Phase: C18 columns are widely used for the separation of bile acids. researchgate.netsigmaaldrich.com Fused-Core® C18 columns have demonstrated excellent performance, providing fast and robust separation of a wide range of bile acid species. sigmaaldrich.com Other stationary phases, such as ODS SC-02, have also been successfully employed. nih.gov

Mobile Phase: The composition of the mobile phase, including the organic modifier and the aqueous component, is a key parameter to adjust for optimal separation. A common mobile phase consists of a gradient of acetonitrile (B52724) or methanol (B129727) and water. nih.govsigmaaldrich.com

Mobile Phase Additives: The addition of buffers or ion-pairing agents can significantly improve peak shape and resolution. For instance, ammonium (B1175870) carbonate or phosphate (B84403) buffers are often used to control the pH of the mobile phase. nih.govresearchgate.net An isocratic elution with a methanol-phosphate buffer at a pH of 5.35 has been shown to effectively separate various conjugated bile acids. researchgate.net

Table 2: Examples of Optimized HPLC Conditions for Sulfated Bile Acid Separation

| Stationary Phase | Mobile Phase | Detection | Reference |

| ODS SC-02 | 0.5% ammonium carbonate/acetonitrile (26:8 and 20:8, v/v) | Not specified | nih.gov |

| C18 Octadecylsilane | Isocratic elution with methanol phosphate buffer, pH 5.35 | UV at 200 nm | researchgate.net |

| Ascentis® Express C18 (Fused-Core®) | Gradient of methanol and water with deuterated internal standards | MS/MS | sigmaaldrich.com |

By carefully optimizing these chromatographic parameters, it is possible to achieve the necessary resolution to accurately quantify this compound in complex biological mixtures.

Sample Preparation and Matrix Effects

The accurate quantification of this compound in biological samples is contingent upon meticulous sample preparation and a thorough understanding of potential matrix effects, particularly when employing mass spectrometry-based methods. The complexity of biological matrices necessitates specific strategies to isolate the analyte of interest and mitigate interference from endogenous components.

Consideration of Biological Matrices for Analysis

This compound, a sulfated bile acid, is analyzed in various biological fluids, with the choice of matrix often depending on the clinical or research context.

Urine: Urine is a commonly utilized and non-invasive matrix for the analysis of this compound. It is particularly valuable in neonatal and infant screening for conditions like cholestasis and biliary atresia. nih.gov The sulfation of bile acids like taurochenodeoxycholate increases their water solubility, facilitating renal clearance and making them detectable in urine. contaminantdb.cahmdb.ca Simple and sensitive methods using electrospray ionization mass spectrometry have been developed for the quantitative analysis of sulfated bile acids in urine. nih.gov

Serum and Plasma: Serum and plasma are the matrices of choice in many clinical, toxicological, and epidemiological studies as they provide a wealth of information about the body's physiological and pathological state. mdpi.com The analysis of this compound and other bile acids in serum is crucial for investigating conditions such as obstructive jaundice. researchgate.net For instance, a significant proportion of glycochenodeoxycholic acid, a related bile acid, was found to be 3-sulfated in the serum of patients with this condition. researchgate.net Similarly, plasma is used for quantifying bile acid metabolites like glycochenodeoxycholate-3-sulfate (GCDCA-S) to serve as endogenous biomarkers for hepatic transporter activity. nih.gov

Sample preparation for these matrices typically involves steps to remove proteins and other interfering substances. A common technique is protein precipitation, or "protein crash," where a solvent like acetonitrile is added to the serum or plasma sample. thermofisher.com This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be further processed or directly analyzed. thermofisher.com For example, a method for analyzing 40 different bile acids, including taurochenodeoxycholate sulfate (TCDCA-S), in serum involved adding acetonitrile, vortexing, and centrifuging, after which the supernatant was diluted with water before injection into the liquid chromatography-mass spectrometry (LC-MS/MS) system. thermofisher.com

Evaluation of Matrix Effects on Mass Spectrometry Measurements

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix. nih.gov These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can compromise the accuracy and reproducibility of quantification. nih.govnih.gov The primary sources of matrix effects in biological fluids are salts, phospholipids (B1166683), and other endogenous molecules that can interfere with the droplet formation or ion evaporation process in the mass spectrometer's ion source.

The evaluation and mitigation of matrix effects are therefore critical steps in method development for this compound.

Strategies for Evaluation and Mitigation:

Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components during sample preparation. Techniques like protein precipitation are effective but may not remove all phospholipids. thermofisher.com More extensive cleanup methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can provide cleaner extracts, although they add complexity to the workflow. mdpi.com One study noted that for bile acid analysis in serum, a clean matrix is essential to achieve the desired sensitivity and that matrix effects from phospholipids can be significant. thermofisher.com They implemented a forward-flushing of the analytical column to help reduce this interference. thermofisher.com

Use of Stable Isotope-Labeled Internal Standards: A widely accepted approach to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard. This is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). The SIL standard is added to the sample at the beginning of the preparation process. Since it is chemically identical to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression or enhancement can be corrected.

Matrix-Matched Calibrators: When a suitable SIL internal standard is not available, matrix-matched calibrators are used. This involves preparing the calibration standards in a sample of the same biological matrix (e.g., serum) from which the analyte has been removed. This ensures that the standards and the unknown samples experience similar matrix effects. However, finding an analyte-free matrix can be challenging.

Method Validation: The impact of the matrix is rigorously assessed during method validation. A study on the quantification of related bile acid metabolites, GCDCA-S and chenodeoxycholate-24-glucuronide (CDCA-24G), in human and mouse plasma provides a good example. nih.gov Researchers found that after their sample preparation, the matrix effect was minimal enough that water could be used as a surrogate matrix to prepare calibrators. They validated this by analyzing quality control samples prepared in the actual matrix, demonstrating excellent precision (coefficient of variation < 11.6%) and accuracy bias (< 10.9%). nih.gov This successful outcome indicates that their sample preparation and chromatographic separation were highly effective at removing interfering components.

The table below summarizes findings from a study that successfully developed a quantitative method for bile acid metabolites, demonstrating effective management of matrix effects.

| Analyte | Matrix | Lower Limit of Quantitation (LLOQ) | Precision (CV%) | Accuracy Bias (%) | Key Finding |

| Glycochenodeoxycholate-3-sulfate (GCDCA-S) | Human Plasma | 0.5 ng/mL | < 11.6% | < 10.9% | Water was a suitable surrogate matrix for calibrators, indicating minimal matrix effect after sample preparation. nih.gov |

| Glycochenodeoxycholate-3-sulfate (GCDCA-S) | Mouse Plasma | 0.5 ng/mL | < 11.6% | < 10.9% | The method was successfully applied to establish baseline transporter activity in mice. nih.gov |

Comparative Biochemistry and Species Specific Aspects of Taurochenodeoxycholate 3 Sulfate Metabolism

Inter-Species Differences in Bile Acid Metabolism Pathways

The biotransformation of primary bile acids like chenodeoxycholic acid (CDCA) into various metabolites is not uniform across the animal kingdom. These species-specific variations can influence the composition of the bile acid pool, its physicochemical properties, and its signaling functions.

Sulfation is a critical detoxification pathway for bile acids, increasing their water solubility and facilitating their elimination. There are marked species differences in the extent to which this pathway is utilized. In humans and chimpanzees, sulfation of bile acids, particularly at the 3-O-position, is a major metabolic route, accounting for 4.8% to 52% of bile acid metabolism. researchgate.netnih.govsemanticscholar.org This is significantly higher than in other species such as rats, mice, dogs, hamsters, minipigs, and rabbits, where sulfation is a minor pathway, representing only 0.02% to 14% of metabolism. researchgate.netnih.govsemanticscholar.org

This difference is particularly important for the metabolism of CDCA. In humans, the bacterial conversion of CDCA to the more toxic lithocholic acid (LCA) is efficiently counteracted by sulfation, which detoxifies LCA and enhances its excretion. oup.com This efficient sulfating capability is lacking in many other species. oup.com In human plasma, 30% to 60% of total CDCA is sulfated. researchgate.net The primary enzyme responsible for bile acid sulfation in humans is Sulfotransferase 2A1 (SULT2A1), which plays a key role in sulfating the 3-hydroxyl group of bile acids like LCA. nih.govnih.gov The capacity for sulfation increases in humans during cholestatic conditions, highlighting its role in protecting the liver from bile acid toxicity. oup.com

Table 1: Comparison of Bile Acid Sulfation Across Species

| Species | Extent of Sulfation (% of Metabolism) | Significance |

|---|---|---|

| Human | 4.8% - 52% researchgate.netnih.gov | Major Pathway researchgate.netnih.gov |

| Chimpanzee | 4.8% - 52% researchgate.netnih.gov | Major Pathway researchgate.netnih.gov |

| Rat & Mouse | 0.02% - 14% researchgate.netnih.gov | Minor Pathway researchgate.netnih.govoup.com |

| Dog | 0.02% - 14% researchgate.netnih.gov | Minor Pathway researchgate.netnih.gov |

| Hamster | 0.02% - 14% researchgate.netnih.gov | Minor Pathway researchgate.netnih.gov |

| Minipig | 0.02% - 14% researchgate.netnih.gov | Minor Pathway researchgate.netnih.gov |

| Rabbit | 0.02% - 14% researchgate.netnih.gov | Minor Pathway researchgate.netnih.gov |

Before secretion into bile, bile acids are conjugated (amidated) with an amino acid, typically either taurine (B1682933) or glycine (B1666218). This process also shows considerable species variability. In mice, bile acids are almost exclusively conjugated with taurine. nih.govmdpi.com In contrast, humans utilize both glycine and taurine, with glycine conjugation being predominant at a ratio of approximately 3:1 over taurine. mdpi.com

Other species also show distinct preferences. For instance, minipigs and rabbits primarily use glycine for conjugation (62%–95%), whereas dogs, hamsters, and rats, much like mice, predominantly use taurine (43%–81%). researchgate.netnih.govsemanticscholar.org This choice is influenced by the hepatic availability of taurine and glycine and the substrate specificity of the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). portlandpress.com Generally, taurine conjugation results in bile salts that are more soluble, especially in acidic environments. nih.gov

Table 2: Primary Amino Acid for Bile Acid Amidation Across Species

| Species | Primary Conjugating Amino Acid | Reference |

|---|---|---|

| Human | Glycine (and Taurine) | nih.govmdpi.com |

| Mouse | Taurine | nih.govmdpi.com |

| Rat | Taurine | researchgate.netnih.gov |

| Dog | Taurine | researchgate.netnih.gov |

| Hamster | Taurine | researchgate.netnih.gov |

| Rabbit | Glycine | researchgate.netnih.gov |

| Minipig | Glycine | researchgate.netnih.gov |

Hydroxylation patterns on the steroid nucleus of bile acids are a major source of inter-species diversity. In humans, the primary bile acids are cholic acid (a tri-hydroxy bile acid) and chenodeoxycholic acid (a di-hydroxy bile acid). The synthesis of cholic acid involves 12α-hydroxylation by the enzyme CYP8B1. wikipedia.org

Rodent Models in Bile Acid Research

Rodents, particularly mice, are extensively used in biomedical research to model human diseases and study metabolic pathways. However, the aforementioned differences in bile acid metabolism, especially concerning CDCA, must be considered when extrapolating data to humans.

The most significant distinction in CDCA metabolism between mice and humans is the formation of muricholic acids in mice. nih.gov In the murine liver, CDCA is efficiently hydroxylated at the 6β-position to form α-muricholic acid (α-MCA). nih.govcapes.gov.br This reaction is catalyzed by the cytochrome P450 enzyme Cyp2c70, which is present in mice but not in humans. nih.govwikipedia.orgresearchgate.net

This metabolic difference has profound consequences:

Bile Acid Pool Composition: The presence of muricholic acids makes the murine bile acid pool significantly more hydrophilic than the human bile acid pool, which is dominated by the more hydrophobic CDCA and cholic acid. childrensmercy.org

FXR Signaling: Muricholic acids, particularly tauro-β-muricholic acid (T-β-MCA), act as antagonists of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid synthesis. nih.govwikipedia.org Humans lack this endogenous FXR antagonist, leading to different regulatory dynamics. nih.govresearchgate.net

The development of genetically modified mouse models has been instrumental in dissecting the complexities of bile acid metabolism and its regulation. nih.gov These models allow researchers to study the function of specific enzymes and pathways, some of which create a more "human-like" bile acid profile in mice.

Cyp2c70 Knockout (KO) Mice: These mice lack the enzyme responsible for muricholic acid synthesis. As a result, they cannot convert CDCA to α-MCA, leading to an accumulation of CDCA and a more hydrophobic, "human-like" bile acid composition. nih.govchildrensmercy.orgmdpi.com This model is valuable for studying the pathological consequences of a hydrophobic bile acid pool, such as liver injury, which are more relevant to human cholestatic diseases. childrensmercy.org

Cyp7a1 Knockout (KO) Mice: Cyp7a1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. Knockout of this gene allows for the study of the impact of reduced bile acid synthesis on metabolic diseases. nih.govresearchgate.net

Cyp8b1 Knockout (KO) Mice: These mice are unable to synthesize cholic acid, leading to a bile acid pool composed primarily of CDCA and its derivatives (muricholic acids). nih.govnih.gov This model helps elucidate the specific roles of cholic acid versus other bile acids in metabolism.

Humanized Mice: Models have been developed where murine genes are replaced with their human counterparts. For example, CYP2C9-humanized mice exhibit a bile acid profile similar to Cyp2c70-null mice, confirming that the human enzyme does not perform the 6β-hydroxylation characteristic of mice. nih.govresearchgate.net

These genetic tools are crucial for bridging the metabolic gap between mice and humans, allowing for a more accurate investigation of bile acid-related diseases and signaling pathways.

Evolutionary Perspectives on Bile Salt Diversity in Vertebrates

The diversity of bile salt structures across vertebrates offers a compelling biochemical narrative of evolution, reflecting adaptations in lipid digestion and metabolic regulation. nih.govnih.gov The evolutionary trajectory of bile salts is generally characterized by a transition from less complex, ancestral forms to more complex molecules in more recently evolved species. nih.govresearchgate.net This progression is evident in changes to the carbon side chain length, the stereochemistry of the steroid nucleus, and the patterns of hydroxylation and conjugation. nih.govgallmet.hu

A foundational aspect of bile salt evolution is the transition from C27 bile alcohols to C24 bile acids. nih.govresearchgate.net In many early-evolving vertebrates, such as fish and amphibians, C27 bile alcohols are the predominant form of bile salts. nih.govresearchgate.net These molecules are typically conjugated with sulfate (B86663). nih.govresearchgate.net In contrast, most later-evolving species, including many birds and the majority of mammals, are dominated by C24 bile acids, which are typically conjugated with taurine or glycine. nih.govresearchgate.net The shift from C27 to C24 molecules is believed to have occurred through two primary evolutionary pathways: a "direct" pathway and an "indirect" pathway that involves C27 bile acids as intermediates. nih.govresearchgate.net C27 bile acids are notably present in reptiles and early-evolving birds. nih.govresearchgate.net

The stereochemical configuration of the A/B ring juncture of the steroid nucleus also reveals an evolutionary pattern. gallmet.hu The 5α-configuration, which results in a relatively flat steroid nucleus, is considered a more primitive trait and is found in the most primitive vertebrates. gallmet.hu The 5β-configuration, creating a more bent, L-shaped nucleus, is characteristic of the bile acids found in more advanced species and is thought to provide better detergent properties. gallmet.hu

Hydroxylation patterns on the steroid nucleus have also diversified throughout vertebrate evolution. nih.govresearchgate.net While hydroxylation at the C-3 and C-7 positions is a common feature, additional hydroxylation at C-12 is observed across all vertebrate orders. nih.govresearchgate.net More specific hydroxylation patterns, such as at C-16 in snakes and birds, and at C-23 on the side chain of C24 bile acids in snakes, birds, and some marine mammals, represent further evolutionary modifications. nih.govresearchgate.net The enzymes responsible for these modifications have themselves been subject to evolutionary changes. For instance, the enzyme responsible for 12α-hydroxylation, CYP8B1, is notably lacking introns in mammals, a feature also observed in its putative orthologs in some fish species. nih.gov

Conjugation of bile alcohols and acids is another key feature with evolutionary significance. nih.gov Bile alcohols are typically esterified with sulfate, a practice that may predate the evolution of vertebrates, as sulfation of steroidal compounds is common in invertebrates. nih.govnih.gov Bile acids, on the other hand, are conjugated via an N-acyl amide linkage with taurine or glycine. nih.govresearchgate.net Sulfation of bile acids, as seen with taurochenodeoxycholate-3-sulfate, is generally a minor pathway in healthy mammals but can become more prominent in cholestatic conditions to facilitate renal excretion. The enzymes that catalyze the sulfation of bile alcohols have not been extensively studied, but mammalian sulfotransferases of the SULT2 family are known to sulfate bile acids. nih.gov

The structural diversity of bile salts is remarkable, with no other class of small molecules in vertebrates exhibiting such a wide variety of chemical forms. nih.gov While there is significant variation between different orders of vertebrates, the bile salt composition tends to be consistent within families, genera, and species, making it a useful biochemical marker for exploring evolutionary relationships. nih.govresearchgate.net This stability within orders, for example in fish, suggests that bile salt profiles are not primarily driven by differences in diet. nih.govresearchgate.net The evolution of the bile salt synthetic pathway, from a simpler ancestral pathway to the more complex pathways found in most teleost fish and terrestrial vertebrates, provides a rich model for understanding the molecular evolution of complex biochemical pathways. nih.govresearchgate.net

Table 1: Dominant Bile Salt Types in Different Vertebrate Classes

| Vertebrate Class | Dominant Bile Salt Type | Carbon Chain Length | Typical Conjugation |

| Early Evolving Fish | Bile Alcohols | C27 | Sulfate |

| Amphibians | Bile Alcohols | C27 | Sulfate |

| Reptiles | Bile Acids | C27 | Taurine/Glycine |

| Early Evolving Birds | Bile Acids | C27 | Taurine/Glycine |

| Later Evolving Birds | Bile Acids | C24 | Taurine/Glycine |

| Mammals | Bile Acids | C24 | Taurine/Glycine |

Physiological and Pathophysiological Implications of Taurochenodeoxycholate 3 Sulfate

Role in Lipid and Glucose Metabolism Regulation

Bile acids, including their sulfated forms, are increasingly recognized as significant signaling molecules in the regulation of lipid and glucose metabolism. hmdb.cacontaminantdb.ca They can influence key enzymes involved in cholesterol homeostasis and modulate the pathways that govern lipid and glucose levels in the body. hmdb.cabiospace.com The actions of bile acids are often mediated through nuclear receptors like the farnesoid X receptor (FXR). hmdb.canih.gov

Recent studies on taurochenodeoxycholic acid (TCDCA), the non-sulfated precursor to taurochenodeoxycholate-3-sulfate, have shown its potential to ameliorate diet-induced hyperlipidemia. semanticscholar.org TCDCA has been observed to improve lipid metabolism abnormalities, in part by influencing the glycerophospholipid metabolism pathway. semanticscholar.org While direct studies on the sulfated form are less common, the metabolic link suggests a potential role for this compound in these processes. However, some research indicates that certain sulfated bile acids, such as taurolithocholic acid-3 sulfate (B86663) (TLCS), can induce insulin (B600854) resistance in liver cells. nih.govnih.gov This suggests that the metabolic effects of sulfated bile acids may be complex and compound-specific.

Contributions to Hepatic Physiology

Bile Flow and Secretion Modulation

Bile acids are primary drivers of bile flow. hmdb.canih.gov The infusion of bile salts, including taurochenodeoxycholate, has been shown to increase bile flow and the secretion of biliary lipids like phospholipids (B1166683) and cholesterol. nih.govnih.gov Specifically, taurochenodeoxycholate has been observed to increase the secretion of phospholipids and cholesterol. nih.gov

The transport of bile acids across the canalicular membrane of hepatocytes is a critical step in bile formation and is mediated by transporters such as the bile salt export pump (BSEP). nih.gov Sulfated bile acids like this compound are also substrates for these transport systems. nih.gov Studies in rats have indicated that the biliary excretion of tauroursodeoxycholate-3-sulfate, a structurally similar compound, is dependent on the multidrug resistance protein 2 (MRP2). nih.gov

Association with Bile Acid Homeostasis Dysregulation

Under normal conditions, bile acid synthesis and transport are tightly regulated to maintain homeostasis. However, in cholestatic liver diseases, this balance is disrupted, leading to an accumulation of bile acids in the liver and systemic circulation. nih.govnih.gov In such conditions, sulfation becomes a more prominent pathway for bile acid detoxification and elimination. hmdb.canih.gov

Elevated levels of sulfated bile acids are often observed in patients with cholestatic conditions like intrahepatic cholestasis of pregnancy (ICP) and primary biliary cirrhosis. nih.govpi.nhs.uk This increase is thought to be a protective mechanism to reduce the toxicity of retained bile acids. nih.gov However, the hepatic transport system for sulfated bile acids may be less efficient and more susceptible to impairment by cholestasis compared to that for non-sulfated bile acids. nih.gov In cases of bile duct obstruction, the plasma clearance and biliary excretion of sulfated bile acids like this compound are significantly reduced. nih.gov

Influence on Intestinal Homeostasis

Regulation of Intestinal Barrier Function

The intestinal barrier is a critical interface that separates the host from the external environment. Its integrity is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. mdpi.com Bile acids are known to influence intestinal barrier function through various mechanisms, including their interaction with FXR and TGR5 receptors. researchgate.net

Interplay with Gut Microbiota and Bile Acid Pool

The gut microbiota plays a crucial role in bile acid metabolism, transforming primary bile acids synthesized in the liver into a diverse pool of secondary bile acids. nih.govnih.gov This biotransformation significantly alters the signaling properties of bile acids. nih.gov The composition of the gut microbiota can influence the types and amounts of secondary bile acids produced, which in turn can affect host physiology. researchgate.net

Involvement in Cellular Stress Responses: Mechanisms of Preventing Inherent Toxicity of Hydrophobic Bile Acids

The chemical structure of this compound, featuring both a taurine (B1682933) conjugate and a sulfate group, is central to its role in mitigating the cellular stress caused by its more hydrophobic precursors. Bile acids, particularly dihydroxy bile acids like chenodeoxycholic acid, possess potent detergent properties that can disrupt cellular membranes, leading to toxicity. hmdb.cacontaminantdb.ca The body employs several mechanisms to limit the accumulation and cytotoxic effects of these hydrophobic bile acids, with sulfation and taurine conjugation representing key detoxification pathways. hmdb.cacontaminantdb.ca

The addition of a sulfate group at the 3-position of the steroid nucleus significantly alters the physicochemical properties of the bile acid. This process of sulfation increases the aqueous solubility of the amphipathic molecule. contaminantdb.cahmdb.ca This enhanced water solubility serves two primary protective functions. Firstly, it facilitates more efficient renal clearance, allowing the body to excrete the potentially harmful bile acid. contaminantdb.cahmdb.ca Secondly, it decreases reabsorption from the intestinal lumen, further preventing its accumulation within the enterohepatic circulation. contaminantdb.cahmdb.ca

Similarly, conjugation with the amino acid taurine also reduces the inherent toxicity of chenodeoxycholic acid. nih.gov Taurine-conjugated bile acids are less potent detergents compared to their unconjugated or glycine-conjugated counterparts. This modification helps to prevent the disruption of cellular and organellar membranes, a primary mechanism of bile acid-induced cellular injury. While both sulfation and taurine conjugation individually decrease the toxicity of chenodeoxycholic acid, their combined presence in this compound represents a multi-step detoxification process. This dual modification ensures the molecule is rendered significantly more hydrophilic and thus less toxic, primed for efficient elimination from the body. contaminantdb.canih.gov

Table 1: Effects of Conjugation and Sulfation on Chenodeoxycholic Acid Properties

| Compound | Modification | Key Property Change | Physiological Consequence |

|---|---|---|---|

| Chenodeoxycholic Acid | None (Unconjugated, non-sulfated) | High hydrophobicity and detergent action | Potential for cellular membrane disruption and toxicity. |

| Taurochenodeoxycholic Acid | Taurine Conjugation | Reduced detergent power compared to unconjugated form. nih.gov | Decreased cytotoxicity. |

| Chenodeoxycholic Acid-3-Sulfate | 3-Sulfation | Increased aqueous solubility. nih.gov | Enhanced renal clearance and reduced intestinal reabsorption. |

| This compound | Taurine Conjugation & 3-Sulfation | Maximized aqueous solubility and minimal detergent action. contaminantdb.canih.gov | Efficient detoxification and elimination. |

Signaling in the Context of Oxidative Stress Induction